5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16-14(11-18-10-12-5-4-8-17-9-12)15(19-20-16)13-6-2-1-3-7-13/h1-9,11H,10H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQRRXXRXIWAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-pyridinylmethylamine with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .
Scientific Research Applications
5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their structural differences:
Key Observations :
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., benzothiazolyl in ) exhibit higher melting points (>200°C) due to crystallinity, whereas methoxymethyl analogs () may show lower values .
- Spectroscopic Data : FTIR and NMR () confirm the presence of C=N and NH stretches (~1600 cm⁻¹ and ~3300 cm⁻¹, respectively) in all analogs .
Molecular Docking and Computational Insights
- COX-2 Binding : Sulfone-based pyrazoles () form hydrogen bonds with Tyr355 and His90. The pyridinyl group in the target compound may interact with Arg513, altering selectivity .
- Antitubercular Activity: Schiff bases () with hydrazinylidene groups show MIC values comparable to pyrazinamide. The target compound’s methyleneamino group may enhance penetration into mycobacterial cells .
Biological Activity
5-Phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 246.27 g/mol. Its structure features a pyrazolone core, which is significant for its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives, including our compound of interest, exhibit notable antitumor properties. These compounds have been shown to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation effectively.
Case Study:
A study conducted by Umesha et al. (2009) evaluated a series of pyrazole derivatives for their antitumor activity. The results indicated that certain derivatives showed significant inhibition of cancer cell lines, suggesting that modifications to the pyrazolone structure can enhance antitumor efficacy .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Research Findings:
In a comparative study, several pyrazole compounds were tested for their ability to reduce inflammation in animal models. The results showed that this compound significantly reduced edema and pain responses .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. Pyrazole derivatives have demonstrated inhibitory effects against bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values for various pathogens tested against this compound, indicating its potential as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as dihydroorotate dehydrogenase (DHODH), which is vital in nucleotide synthesis and has implications in cancer and autoimmune diseases.
- Receptor Modulation : It may act on various receptors involved in inflammatory processes, modulating their activity and reducing inflammatory responses.
Q & A
Q. Optimization Strategies :
- Purity : Recrystallize using methanol/glacial acetic acid mixtures to remove unreacted intermediates .
- Yield : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:pyrazolone) and monitor reaction progress via TLC or HPLC .
Advanced Question: How do structural modifications (e.g., pyridine vs. benzothiazole substituents) influence bioactivity in pyrazolone derivatives?
Methodological Answer :
Comparative studies on analogs (e.g., benzothiazole-containing derivatives in ) reveal:
- Pyridine substituents enhance hydrogen-bonding interactions with biological targets (e.g., kinases) due to nitrogen lone pairs .
- Benzothiazole groups improve lipophilicity , aiding membrane permeability but may reduce solubility .
Q. Experimental Design :
- Synthesize analogs with controlled substitutions.
- Test bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking studies .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR : Confirm regioselectivity of the imine bond (δ 8.5–9.0 ppm for CH=N) and aromatic protons .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- XRD : Resolve tautomeric forms (e.g., keto-enol equilibrium) via crystallography .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
Methodological Answer :
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Tautomerism : The keto-enol equilibrium (evident in XRD data) alters binding conformations .
Q. Resolution Strategies :
- Standardize assays using identical cell lines/pH conditions.
- Use dynamic NMR to monitor tautomer populations under physiological conditions .
Basic Question: What are the key stability concerns for this compound during storage?
Q. Methodological Answer :
- Light Sensitivity : The conjugated imine bond is prone to photodegradation. Store in amber vials at -20°C .
- Hydrolysis : Avoid aqueous buffers at pH > 8.0, which cleave the Schiff base .
Advanced Question: How can computational methods (e.g., molecular dynamics) predict binding modes with biological targets?
Q. Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (pyridine moiety often anchors to conserved lysine residues) .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS) to assess residence times .
Basic Question: What solvents are compatible with this compound for in vitro assays?
Q. Methodological Answer :
- Polar Solvents : DMSO (≤1% v/v) for stock solutions.
- Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
Advanced Question: How do electron-withdrawing vs. electron-donating groups on the phenyl ring affect reactivity?
Q. Methodological Answer :
Q. Experimental Validation :
- Synthesize derivatives with para-substituted phenyl groups.
- Compare reaction kinetics (e.g., nucleophilic addition rates) via stopped-flow spectroscopy .
Basic Question: What are the primary metabolic pathways predicted for this compound?
Q. Methodological Answer :
- Phase I Metabolism : Oxidative cleavage of the imine bond (CYP450 isoforms) .
- Phase II Metabolism : Glucuronidation of the pyridine nitrogen .
Advanced Question: How can researchers design SAR studies to optimize pharmacokinetics (e.g., half-life)?
Q. Methodological Answer :
- Lipinski’s Rule Compliance : Introduce hydrophilic groups (e.g., -OH) to improve solubility without exceeding MW < 500 .
- Pro-drug Strategies : Mask the imine as a stable carbamate derivative for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
